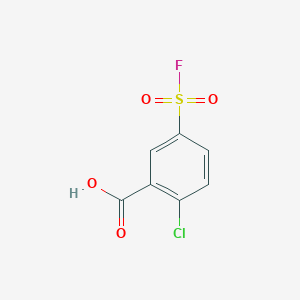

2-Chloro-5-(fluorosulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVUCIYXBTYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175615 | |

| Record name | 2-Chloro-5-(fluorosulpho)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21346-66-7 | |

| Record name | 2-Chloro-5-(fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(fluorosulpho)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(fluorosulpho)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(fluorosulpho)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(fluorosulfonyl)benzoic acid CAS number

An In-Depth Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, synthesis, chemical behavior, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and a fluorosulfonyl group. This trifunctional nature makes it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS Number: 21346-66-7 .[1][2][3]

Molecular Structure and Key Physicochemical Data

The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold dictates the molecule's reactivity and utility. The fluorosulfonyl group, in particular, is a highly reactive moiety, serving as a precursor for the synthesis of a wide array of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21346-66-7 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO₄S | [1][3][4] |

| Molecular Weight | 238.61 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Appearance | White powder | [6] |

| Melting Point | 148-150 °C | [4] |

| Boiling Point | 370.0±32.0 °C (Predicted) | [4] |

| SMILES | OC(=O)C1=CC(=CC=C1Cl)S(F)(=O)=O | [1] |

| InChIKey | HXVUCIYXBTYQLK-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanisms

The synthesis of substituted benzoic acids like this one often involves electrophilic aromatic substitution on a simpler precursor. While multiple patented routes exist, a common conceptual pathway involves the halosulfonylation of a substituted benzoic acid. For instance, the related compound, 2-fluoro-5-chlorosulfonylbenzoic acid, is synthesized by reacting o-fluorobenzoic acid with chlorosulfonic acid.[7] This highlights a general strategy where a substituted benzoic acid is treated with a halosulfonating agent.

Generalized Synthetic Workflow

The logical flow for synthesizing such a molecule involves starting with a readily available substituted aromatic compound and introducing the required functional groups in a strategic sequence. The introduction of the sulfonyl halide is a key step, which can then be followed by further modifications if needed.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous preparations, such as the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from a substituted benzyl chloride precursor using chlorosulfonic acid.[8]

Objective: To synthesize this compound.

Materials:

-

2-Chlorobenzoic acid

-

Fluorosulfuric acid (or an equivalent fluorosulfonating agent)

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice water

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorobenzoic acid in the anhydrous solvent.

-

Sulfonylation: Cool the solution in an ice bath. Slowly add fluorosulfuric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C. The choice of a strong sulfonating agent is critical for activating the aromatic ring, which is deactivated by the presence of the chloro and carboxylic acid groups.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction. This step must be performed with caution due to the exothermic reaction of the strong acid with water.

-

Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Core Reactivity and Applications in Drug Development

The primary utility of this compound stems from the high reactivity of the fluorosulfonyl group. This group is an excellent leaving group, making it highly susceptible to nucleophilic attack, particularly by amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The reaction of this compound with a primary or secondary amine readily yields the corresponding sulfonamide derivative. This is a robust and high-yielding reaction, making it ideal for late-stage functionalization in drug synthesis.[4]

Caption: Reaction pathway for sulfonamide synthesis.

This reactivity is instrumental in developing various therapeutic agents. The resulting sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The compound is frequently employed in the synthesis of protease inhibitors and other bioactive molecules.[4] The strategic placement of fluorine also enhances metabolic stability and can modulate the pharmacokinetic profile of a drug candidate.[9][10]

Role as a Key Intermediate

This molecule serves as a crucial starting material in multi-step syntheses. Its pre-functionalized structure allows for efficient and convergent synthetic strategies, which is highly valued in both academic research and industrial-scale production of active pharmaceutical ingredients (APIs).[4][6]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, further downfield. |

| ¹³C NMR | Signals for the carboxyl carbon (~165-170 ppm) and aromatic carbons will be visible. The carbon attached to the fluorine will show splitting. For the related 2-Chloro-5-fluoro-benzoic acid, aromatic carbons appear between ~115-160 ppm.[11] |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorosulfonyl group will be observed. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and S=O stretches of the sulfonyl group (~1350 and 1150 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]+ and characteristic fragmentation patterns can confirm the molecular weight and structure. Predicted m/z for [M+H]⁺ is 238.95757.[12] |

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

Hazard Identification

According to safety data sheets, this chemical is classified as hazardous.[13]

-

Skin Corrosion/Irritation: Causes skin irritation.[13]

-

Eye Damage/Irritation: Causes serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[13]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Avoid exposure to moist air or water, as the fluorosulfonyl group can hydrolyze.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its distinct functional groups. Its reactive fluorosulfonyl moiety provides a reliable handle for constructing complex sulfonamide-containing molecules, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling protocols is paramount for leveraging its full potential in the creation of novel pharmaceuticals and other advanced materials.

References

- This compound | CAS 21346-66-7.

- Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid - PrepChem.com.

- This compound - Oakwood Chemical.

- This compound - MySkinRecipes.

- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.

- This compound (C7H4ClFO4S) - PubChemLite.

- This compound - FDER | UNR.

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.

- This compound cas no.21346-66-7.

- Applications of fluorine-containing amino acids for drug design - PubMed.

- 2-Chloro-5-fluoro-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. This compound | CAS 21346-66-7 [matrix-fine-chemicals.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound, CasNo.21346-66-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. PubChemLite - this compound (C7H4ClFO4S) [pubchemlite.lcsb.uni.lu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. FCKeditor - Resources Browser [fder.unr.edu.ar]

A Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: A Versatile Building Block for Covalent Probe Discovery

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic deployment of specialized chemical tools is paramount to elucidating biological function and designing next-generation therapeutics. Among the arsenal of reactive fragments available to medicinal chemists, those bearing a sulfonyl fluoride moiety have garnered significant attention for their unique combination of stability and reactivity. This guide provides an in-depth technical overview of 2-Chloro-5-(fluorosulfonyl)benzoic acid, a trifunctional building block poised for significant applications in the development of targeted covalent inhibitors and chemical probes. We will explore its chemical architecture, synthesis, reactivity, and safe handling, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable reagent in their work.

Core Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoic acid, a sulfonyl fluoride, and a chloro substituent. This unique arrangement of functional groups imparts a distinct reactivity profile that can be selectively addressed under different reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 21346-66-7 | [1] |

| Molecular Formula | C₇H₄ClFO₄S | [1] |

| Molecular Weight | 238.62 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 148-150 °C | [2] |

| Predicted Boiling Point | 370.0 ± 32.0 °C | [2] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Cl | |

| InChIKey | HXVUCIYXBTYQLK-UHFFFAOYSA-N | [1] |

digraph "2_Chloro_5_fluorosulfonyl_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="Cl", pos="2.5,0!", fontcolor="#EA4335"]; h [label="C", pos="1.5,0!"]; i[label="C", pos="0.75,-1.3!"]; j [label="C", pos="-0.75,-1.3!"]; k [label="C", pos="-1.5,0!"]; l [label="C", pos="-0.75,1.3!"]; m [label="C", pos="0.75,1.3!"]; n [label="C", pos="-2.8,0!", fontcolor="#202124"]; o [label="O", pos="-3.5,0.8!", fontcolor="#EA4335"]; p[label="OH", pos="-3.5,-0.8!", fontcolor="#EA4335"]; q[label="S", pos="1.25,-2.6!", fontcolor="#FBBC05"]; r [label="O", pos="0.5,-3.4!", fontcolor="#EA4335"]; s [label="O", pos="2.0,-3.4!", fontcolor="#EA4335"]; t [label="F", pos="1.25,-3.9!", fontcolor="#34A853"];

edge [color="#202124"]; h -- m; m -- l; l -- k; k -- j; j -- i; i -- h; h -- g; k -- n; n -- o [style=double]; n -- p; i -- q; q -- r [style=double]; q -- s [style=double]; q -- t; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-chlorobenzoic acid. The first step involves an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a halide exchange to yield the desired sulfonyl fluoride.

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from literature methods for the synthesis of analogous compounds.[3][4]

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid [3]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (5 equivalents). Cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add 2-chlorobenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude 2-chloro-5-(chlorosulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the product as a white solid.[3]

Step 2: Synthesis of this compound [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) from Step 1 in a suitable solvent such as acetone.

-

Reagent Addition: Add an aqueous solution of potassium fluoride (KF) (excess, e.g., 3-4 equivalents).

-

Reaction: Heat the biphasic mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro, carboxylic acid, and fluorosulfonyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbons attached to the electronegative substituents (Cl, S, and the carboxyl group) will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

-

Characteristic strong S=O stretching bands for the sulfonyl group, typically appearing in the regions of 1420-1380 cm⁻¹ (asymmetric) and 1200-1170 cm⁻¹ (symmetric).

-

An S-F stretching vibration.

-

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₇H₄ClFO₄S. The fragmentation pattern would likely involve the loss of small molecules such as HF, SO₂, and CO₂.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of more complex molecules.

The Sulfonyl Fluoride: A Privileged Covalent Warhead

The sulfonyl fluoride group is the key to this molecule's application in covalent inhibitor design. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity profile, showing greater stability in aqueous media while still being sufficiently electrophilic to react with nucleophilic amino acid residues on target proteins.[8][9] This reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, can target a range of residues beyond cysteine, including serine, threonine, lysine, and tyrosine, significantly expanding the scope of covalent drug design.[9][10] The resulting sulfonamide or sulfonate ester bond is highly stable, leading to irreversible or long-residence-time inhibition.[11]

Caption: Covalent modification of a protein by a sulfonyl fluoride-bearing molecule.

The Carboxylic Acid: A Handle for Derivatization

The carboxylic acid group serves as a versatile handle for further modification. It can be readily converted into amides, esters, or other functional groups using standard coupling chemistries. This allows for the attachment of recognition elements that can direct the molecule to a specific protein binding site, thereby enhancing potency and selectivity.

The Chloro Group: Modulating Properties

The chloro substituent influences the electronic properties of the aromatic ring and can be used to fine-tune the reactivity of the sulfonyl fluoride. It also provides a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although these transformations would require more forcing conditions.

Representative Reaction: Sulfonamide Formation

The reaction of this compound with a primary or secondary amine is a key transformation for building a library of potential covalent inhibitors.

Detailed Experimental Protocol: Sulfonamide Synthesis [12]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent like THF or DMF.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Amine Addition: Add the desired amine (1-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Working with this compound and its synthetic precursors requires strict adherence to safety protocols.

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[13][14][15] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14]

-

This compound: This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[6] It is also an irritant to the respiratory system. Standard PPE, including gloves, a lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

-

General Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block for researchers at the interface of chemistry and biology. Its unique trifunctional nature allows for the strategic and modular synthesis of sophisticated molecules designed for covalent interactions with biological targets. The sulfonyl fluoride moiety, in particular, offers a means to target a broader range of nucleophilic amino acids than traditional cysteine-directed warheads, opening new avenues for the development of potent and selective covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to effectively utilize this reagent in their quest for novel therapeutics and chemical probes.

References

- Amblard, F., et al. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]

- ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

- Narayanan, A., & Jones, L. H. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

- MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

- PMC - NIH. (n.d.).

- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- leonid chemicals. (n.d.). Chlorosulfonic acid, 98%. [Link]

- ACS Publications. (2023, March 15).

- ResearchGate. (n.d.). Synthetic methods to prepare arylsulfonyl fluorides. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- Arkivoc. (n.d.).

- Molbase. (n.d.). This compound | CAS 21346-66-7. [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- National Institute of Standards and Technology. (n.d.). Sulfuryl fluoride. [Link]

- PMC - PubMed Central. (n.d.).

- MDPI. (2019, January 11).

- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. [Link]

- PMC - NIH. (n.d.).

- PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-3-chlorobenzoic acid.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc, 2022(7), 108-125. [Link]

- RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]

- Google Patents. (n.d.).

Sources

- 1. This compound | CAS 21346-66-7 [matrix-fine-chemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 9. Sulfonyl Fluorides - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-5-(fluorosulfonyl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and reactivity, with a particular focus on its application in the development of therapeutic agents, supported by detailed experimental protocols.

Compound Identification and Properties

IUPAC Name: this compound[1]

Synonyms:

-

5-(Fluorosulfonyl)-2-chlorobenzoic acid

-

2-Chloro-5-(fluorosulphonyl)benzoic acid

Key Identifiers:

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point (Predicted) | 370.0 ± 32.0 °C | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage | Room temperature, under inert gas | [2] |

The Strategic Importance in Medicinal Chemistry

This compound is a highly valued intermediate, primarily due to its reactive fluorosulfonyl group. This moiety allows for the efficient and versatile formation of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide array of therapeutic agents.[2] Its utility is particularly notable in the synthesis of protease inhibitors and other bioactive molecules. The presence of the chloro and fluorosulfonyl groups on the benzoic acid scaffold provides multiple reaction sites for derivatization, enabling the generation of diverse chemical libraries for drug discovery programs.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chlorobenzoic acid. The following protocol is a representative procedure.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Equipment:

-

2-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Round bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round bottom flask, carefully add 40 mL of cooled chlorosulfonic acid.

-

Addition of Starting Material: To the cooled chlorosulfonic acid, add 0.1 mol of 2-chlorobenzoic acid in small portions with continuous stirring.

-

Reaction: Heat the resulting mixture to 95 °C and maintain this temperature for 12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining acid.

-

Drying: Dry the product under vacuum. The resulting compound can often be used in the next step without further purification.

Application in the Synthesis of Sulfonamides: A Core Reaction in Drug Development

The fluorosulfonyl group of this compound readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to its application in creating diverse molecular libraries for screening.

General Reaction Scheme:

Caption: General scheme for sulfonamide synthesis.

Illustrative Protocol for Sulfonamide Synthesis:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3.0 mmol of this compound in 15 mL of water.

-

Addition of Amine: Add 3.0 mmol of the desired amine to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly add concentrated HCl to adjust the pH of the solution to 3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purification: The product can be further purified by recrystallization or column chromatography.

Characterization and Analytical Methods

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

Analytical Techniques:

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons, with splitting patterns and chemical shifts influenced by the chloro, carboxylic acid, and fluorosulfonyl substituents. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the O-H of the carboxylic acid, C=O, S=O (asymmetric and symmetric stretching), and C-Cl bonds. |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram indicates a high-purity sample. |

A reverse-phase HPLC method can be employed for the analysis of 2-chloro-5-(chlorosulfonyl)benzoic acid (a related compound) using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and development. Its straightforward synthesis and the reactivity of its fluorosulfonyl group provide a reliable platform for the creation of diverse sulfonamide libraries. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

[2] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [4] this compound. MySkinRecipes. [5] this compound | CAS 21346-66-7. [6] Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [7] SAFETY DATA SHEET. Fisher Scientific.

Sources

- 1. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 5. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 6. Protease inhibitors - part 5. Alkyl/arylsulfonyl- and arylsulfonylureido-/arylureido- glycine hydroxamate inhibitors of Clostridium histolyticum collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Chloro-5-(fluorosulfonyl)benzoic acid: A Technical Guide

Introduction

2-Chloro-5-(fluorosulfonyl)benzoic acid is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of functional groups—a carboxylic acid, a chloro substituent, and a fluorosulfonyl moiety—on an aromatic scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by data from analogous compounds, ensuring a robust and reliable scientific resource for laboratory professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound (C₇H₄ClFO₄S) dictates its characteristic spectral features.[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and a fluorosulfonyl group at position 5. The electron-withdrawing nature of the chloro and fluorosulfonyl groups, coupled with the directing effects of the carboxylic acid, creates a unique electronic environment for each atom, which is directly probed by various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₄S | [1][2] |

| Molecular Weight | 238.62 g/mol | [1][2] |

| CAS Number | 21346-66-7 | [1] |

| Melting Point | 148-150 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic architecture.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.60 - 7.80 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9 Hz, J(H3-H6) ≈ 0.5-1 Hz | Deshielded by the adjacent chloro group and the distant fluorosulfonyl group. Coupled to H-4 (ortho) and H-6 (meta). |

| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 Hz | Deshielded by the ortho- and para-substituents. Coupled to H-3 (ortho) and H-6 (para). |

| H-6 | 8.20 - 8.40 | Doublet (d) | J(H6-H4) ≈ 2-3 Hz | Strongly deshielded by the adjacent fluorosulfonyl group and the distant chloro group. Coupled to H-4 (para). |

| -COOH | 12.0 - 14.0 | Broad singlet (br s) | N/A | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

Note: Predicted chemical shifts are based on the analysis of similar substituted benzoic acids and the known electronic effects of the substituents.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Six aromatic carbon signals and one carboxyl carbon signal are expected.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 130 - 135 | Quaternary carbon attached to the carboxylic acid group. |

| C-2 | 135 - 140 | Quaternary carbon bearing the chloro substituent. |

| C-3 | 128 - 132 | Tertiary carbon adjacent to the chloro-substituted carbon. |

| C-4 | 133 - 138 | Tertiary carbon deshielded by the para-fluorosulfonyl group. |

| C-5 | 145 - 150 | Quaternary carbon attached to the strongly electron-withdrawing fluorosulfonyl group. |

| C-6 | 125 - 130 | Tertiary carbon adjacent to the fluorosulfonyl-substituted carbon. |

| -COOH | 165 - 170 | Carboxyl carbon, appearing at a characteristic downfield shift. |

Note: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and sulfonyl fluoride groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong | The broadness is due to hydrogen bonding.[4][5] |

| 1710 - 1680 | C=O stretch (carboxylic acid) | Strong | Characteristic absorption for a carbonyl group in a carboxylic acid.[4][5] |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Weak | Multiple bands are expected in this region. |

| 1420 - 1395 | S=O stretch (asymmetric, SO₂F) | Strong | A key indicator of the sulfonyl fluoride group. |

| 1220 - 1180 | S=O stretch (symmetric, SO₂F) | Strong | Another characteristic absorption for the sulfonyl fluoride group. |

| 1300 - 1200 | C-O stretch (carboxylic acid) | Medium | Often coupled with O-H in-plane bending. |

| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong | The pattern of these bands can sometimes give clues about the substitution pattern. |

| 800 - 600 | C-Cl stretch | Medium to Strong | The exact position can vary. |

| 850 - 800 | S-F stretch | Strong | A characteristic absorption for the sulfonyl fluoride moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Mass Spectral Analysis (Predicted)

In a high-resolution mass spectrometer, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule. The presence of chlorine will be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Predicted Molecular Ion:

-

[M-H]⁻ (Negative Ion Mode): m/z 236.9430

-

[M+H]⁺ (Positive Ion Mode): m/z 238.9576

Predicted Fragmentation Pattern:

The fragmentation of this compound will likely proceed through the loss of small, stable neutral molecules.

-

Loss of H₂O: From the protonated molecular ion, loss of water is a common fragmentation pathway for carboxylic acids.

-

Loss of COOH or CO₂: Decarboxylation is a characteristic fragmentation for benzoic acid derivatives.

-

Loss of SO₂F: The sulfonyl fluoride group can be lost as a radical.

-

Loss of Cl: The chlorine atom can be lost as a radical.

Key Predicted Fragment Ions (m/z):

| Ionization Mode | Fragment Ion (m/z) | Proposed Neutral Loss |

| Positive | 220.9475 | H₂O |

| Positive | 192.9526 | H₂O + CO |

| Negative | 191.9531 | CO₂ |

| Negative | 108.9669 | CO₂ + SO₂F |

Note: The predicted m/z values are based on the monoisotopic masses of the elements.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and interpreted spectral data for NMR, IR, and MS serve as a foundational resource for researchers working with this compound. The predicted data, grounded in the established principles of spectroscopy and analysis of analogous structures, offers a reliable framework for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions will further solidify our understanding of this molecule's physicochemical properties.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Mol-Instincts. (n.d.). This compound.

- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.

- PubChemLite. (n.d.). This compound (C7H4ClFO4S).

- Oakwood Chemical. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). Benzoic acid, 2-chloro-.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

The Privileged Electrophile: An In-Depth Technical Guide to the Stability and Reactivity of Aryl Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfonyl fluorides (ArSO₂F) have emerged from relative obscurity to become a cornerstone of modern chemical biology and drug discovery. Initially recognized as inhibitors of serine proteases, their true potential has been unlocked through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides a comprehensive exploration of the nuanced stability and versatile reactivity of this functional group. We will delve into the physicochemical properties that govern its behavior, the factors influencing its stability in both chemical and biological milieu, its diverse reactivity profile towards biological nucleophiles, and its application in the rational design of covalent therapeutics and chemical probes. This document serves as a technical resource for scientists seeking to harness the power of the sulfonyl fluoride warhead in their research endeavors.

Introduction: The Rise of a Privileged Warhead

The aryl sulfonyl fluoride moiety is characterized by a hexavalent sulfur center double-bonded to two oxygen atoms and single-bonded to an aryl ring and a fluorine atom. The strong, partially covalent nature of the sulfur-fluorine (S-F) bond confers significant stability compared to its sulfonyl halide counterparts (e.g., sulfonyl chlorides), making it resistant to hydrolysis, reduction, and thermolysis.[3] This inherent stability, coupled with a "tunable" reactivity, allows ArSO₂F-containing molecules to survive the aqueous environment of biological systems and react selectively within a protein's local microenvironment.[4][5]

This unique balance of stability and reactivity has designated aryl sulfonyl fluorides as "privileged warheads" in medicinal chemistry.[4][5] They are not merely reactive electrophiles but discerning chemical tools capable of forming covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, often in a context-specific manner.[5][6] This versatility has opened new frontiers in targeting proteins that lack a suitably positioned cysteine, the traditional target for covalent inhibitors.[6][7]

The development of SuFEx click chemistry by K. Barry Sharpless and coworkers has further cemented the importance of sulfonyl fluorides.[8] This set of reactions leverages the S-F bond as a reliable connective hub for modular synthesis, enabling the rapid assembly of complex molecular architectures and compound libraries for drug discovery.[1][9]

The Stability Profile of Aryl Sulfonyl Fluorides

A thorough understanding of the stability of the ArSO₂F moiety is critical for its successful application, particularly in drug development where both shelf-life and metabolic endurance are paramount.

Chemical and Thermodynamic Stability

Aryl sulfonyl fluorides exhibit remarkable thermodynamic stability. They are generally inert to refluxing in aniline and show a high resistance to hydrolysis under neutral pH conditions.[2] This stability is attributed to the strong S-F bond. However, their stability is not absolute and can be compromised under certain conditions. For instance, highly reactive warheads with strong electron-withdrawing groups on the aryl ring can be susceptible to hydrolysis in buffered aqueous solutions.[7]

Metabolic Stability: A Key Hurdle in Drug Design

While chemically robust, the metabolic stability of the S-F bond can be a significant challenge, limiting the in vivo applicability of some sulfonyl fluoride-containing compounds.[10][11] Defluorination can occur in biological media such as plasma or serum.[10][12]

Research into the factors governing this stability has revealed that both steric and electronic properties of the aryl ring play a crucial role.[10][11] A key finding is that increasing steric hindrance around the sulfonyl fluoride group can significantly enhance metabolic stability.[10][12]

Table 1: Influence of Aryl Substitution on the In Vitro Stability of Aryl Sulfonyl Fluorides

| Substitution Pattern | Electronic Effect | Steric Hindrance | Relative Metabolic Stability | Reference |

| 4-Nitro | Electron-withdrawing | Low | Low | [10][12] |

| 4-Methoxy | Electron-donating | Low | Moderate | [10][12] |

| Unsubstituted | Neutral | Low | Moderate | [10][12] |

| 2,6-Dimethyl | Electron-donating | High | High | [10][12] |

| 2,4,6-Trimethyl | Electron-donating | Very High | Very High | [10][11] |

As the data indicates, 2,4,6-trisubstituted aryl sulfonyl fluorides display the highest in vitro metabolic stability, a principle that can be applied in the rational design of more durable drug candidates.[10][11]

The Reactive Landscape: SuFEx and Covalent Bonding

The reactivity of aryl sulfonyl fluorides is the cornerstone of their utility. This reactivity can be broadly categorized into its role in SuFEx click chemistry and its function as an electrophilic warhead for covalent protein modification.

Sulfur(VI) Fluoride Exchange (SuFEx): A Click Chemistry Paradigm

SuFEx is a next-generation click reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[13] This transformation is exceptionally reliable and can be used to connect molecular fragments with high efficiency and selectivity, often under mild, aqueous-friendly conditions.[8] The reaction is catalyzed and allows for the formation of stable sulfonate esters, sulfonamides, and other sulfur-containing linkages.[8]

Figure 1: Generalized scheme for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

The SuFEx reaction's modularity and reliability have made it an invaluable tool for creating large, diverse libraries of compounds for high-throughput screening in drug discovery.[9][14]

Covalent Modification of Proteins

As electrophilic "warheads," aryl sulfonyl fluorides can form stable covalent bonds with nucleophilic side chains of amino acids within protein binding pockets.[4][5] This ability to act as a covalent inhibitor offers several advantages over reversible inhibitors, including increased potency, prolonged duration of action, and the potential to target shallow binding pockets.[12]

Unlike more common cysteine-directed warheads like acrylamides, sulfonyl fluorides exhibit broader reactivity.[7] The specific residue targeted is highly dependent on the protein's local microenvironment, which can activate a particular nucleophile for attack on the electrophilic sulfur atom.[15][16]

Table 2: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Adduct Stability | Typical Targeting Context | References |

| Serine (Ser) | Hydroxyl (-OH) | Stable | Active sites of serine proteases and hydrolases | [4][5][17] |

| Threonine (Thr) | Hydroxyl (-OH) | Stable | Context-specific, similar to Serine | [5][18] |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Stable | Often near basic residues (Lys, Arg, His) | [6][16] |

| Lysine (Lys) | Amine (-NH₂) | Stable | Often near acidic residues (Glu, Asp) | [6][16] |

| Histidine (His) | Imidazole | Stable | Context-specific, can act as a general base | [6][17] |

| Cysteine (Cys) | Thiol (-SH) | Unstable | The resulting thio-sulfonate ester is often labile | [6][7] |

Notably, while sulfonyl fluorides react rapidly with cysteine, the resulting adduct is often unstable, making them generally unsuitable for durable, covalent inhibition of cysteine residues.[6][7] This characteristic differentiates them from other covalent warheads and makes them complementary tools for targeting non-cysteine residues.[7] The reactivity towards these nucleophiles can be predictably modulated by adjusting the electronic properties of the aryl ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[7][12]

Applications in Drug Discovery and Chemical Biology

The unique properties of aryl sulfonyl fluorides have led to their widespread adoption as powerful tools.

-

Covalent Enzyme Inhibition: They have been successfully used to design covalent inhibitors for various enzyme classes, including kinases and proteases, by targeting non-catalytic residues in or near the active site.[17][19]

-

Inhibitors of Protein-Protein Interactions (PPIs): The ability to target tyrosine residues, which are often found at protein interfaces, makes ArSO₂F an excellent warhead for developing PPI inhibitors.[16][17]

-

Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride-based probes are used to map the active sites of enzymes and identify novel drug targets.[5]

-

Target Identification and Validation: By incorporating a sulfonyl fluoride into a known binder, researchers can create a covalent probe to confirm target engagement in complex biological systems like live cells.[4][17]

Figure 2: A workflow for the rational design of aryl sulfonyl fluoride-based covalent inhibitors.

Methodologies and Protocols

Common Synthetic Routes

A variety of robust methods exist for the synthesis of aryl sulfonyl fluorides, allowing for their incorporation into diverse molecular scaffolds.[3][20]

-

From Arylsulfonyl Chlorides: This is a classic and widely used method, involving a simple halogen exchange reaction with a fluoride source like potassium fluoride, often facilitated by a phase-transfer catalyst such as 18-crown-6.[3][20]

-

From Aryl Halides: Palladium-catalyzed cross-coupling reactions of aryl bromides or iodides with a sulfur dioxide source (like DABSO) followed by fluorination provide a versatile route.[3][21]

-

From Grignard Reagents: The reaction of aryl magnesium bromides with sulfuryl fluoride (SO₂F₂) is a direct method to form the ArSO₂F bond.[3][20]

-

From Sulfonic Acids: Direct deoxyfluorination of sulfonic acids or their salts using reagents like Xtalfluor-E® or thionyl fluoride offers a convenient pathway.[22]

Experimental Protocol: Assessing In Vitro Stability in Serum

This protocol provides a general framework for evaluating the stability of an aryl sulfonyl fluoride compound in a biological matrix using HPLC-MS.

Objective: To determine the rate of degradation (defluorination) of an aryl sulfonyl fluoride in rat serum over time.

Materials:

-

Aryl sulfonyl fluoride test compound

-

Rat serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Internal standard (a stable compound with similar chromatographic properties)

-

Thermomixer or incubating water bath

-

HPLC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 1 mM stock solution of the internal standard in DMSO.

-

-

Incubation:

-

Pre-warm rat serum and PBS to 37°C.

-

In a microcentrifuge tube, add 495 µL of rat serum.

-

Spike in 5 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM. Mix gently by inversion.

-

Prepare a parallel control sample by spiking the compound into 495 µL of PBS.

-

Incubate the tubes at 37°C in a thermomixer.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a new tube containing 150 µL of ice-cold ACN spiked with the internal standard (e.g., at 1 µM). This will precipitate the serum proteins.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously for 30 seconds.

-

Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS Analysis:

-

Analyze the samples by LC-MS. Develop a method that separates the parent aryl sulfonyl fluoride from its potential hydrolyzed sulfonic acid metabolite.

-

Monitor the disappearance of the parent compound's mass peak and the appearance of the sulfonic acid's mass peak over time.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Plot the natural logarithm of the remaining percentage of the test compound against time.

-

Determine the degradation half-life (t₁/₂) from the slope of the linear regression.

-

Conclusion and Future Outlook

Aryl sulfonyl fluorides have firmly established their place as a privileged class of electrophiles in chemical science. Their unique combination of stability and tunable, context-dependent reactivity provides a powerful platform for the development of next-generation covalent drugs, chemical probes, and complex molecular architectures via SuFEx chemistry. Future research will likely focus on further refining the prediction of their reactivity in specific protein microenvironments, expanding the scope of SuFEx reactions, and designing novel ArSO₂F-containing therapeutics with improved metabolic stability and target selectivity. As our understanding of this remarkable functional group deepens, its impact on science and medicine will undoubtedly continue to grow.

References

- Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. URL: https://www.mdpi.com/2073-4344/11/11/1395

- King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00806

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc00408j

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. URL: https://typeset.io/papers/sulfonyl-fluorides-as-privileged-warheads-in-chemical-2l1w4x4x4x

- Anonymous. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Undergraduate Research Journal. URL: https://digitalcommons.iwu.edu/uru/vol2/iss1/2/

- Li, Z., & Wu, J. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. URL: https://www.sciencedirect.com/science/article/pii/S004040392030432X

- Anonymous. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01287

- Kelly, S. O., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob01891h

- King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. URL: https://www.researchgate.net/publication/367123455_An_Investigation_into_the_In_Vitro_Metabolic_Stability_of_Aryl_Sulfonyl_Fluorides_for_their_Application_in_Medicinal_Chemistry_and_Radiochemistry

- Anonymous. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex

- Anonymous. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.4c01287

- Anonymous. (n.d.). Sulfonyl Fluorides. Enamine. URL: https://enamine.net/covalent-fragments/sulfonyl-fluorides

- King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36638322/

- Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. European Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8554902/

- Taponard, A., Berthelon, R., & Tlili, A. (2021). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. URL: https://www.researchgate.net/publication/356397757_Synthetic_Routes_to_Arylsulfonyl_Fluorides

- Anonymous. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/39238380/

- Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02028g

- Anonymous. (2021). Strategies for the synthesis of α/β‐aryl ethenesulfonyl fluorides. ResearchGate. URL: https://www.researchgate.net/publication/350435948_Strategies_for_the_synthesis_of_ab-aryl_ethenesulfonyl_fluorides

- Orsi, D. L., & Ball, N. D. (2019). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6909477/

- Schiedel, M., et al. (2019). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523910/

- Anonymous. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. URL: https://www.researchgate.net/figure/Covalent-inhibitors-containing-sulfonyl-fluoride-moieties_fig2_350435948

- Gao, B., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlelanding/2019/cs/c9cs00181e

- Li, S., & Sharpless, K. B. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6392011/

- Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. URL: https://www.

- Ang-Zucaro, C., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261683/

- King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. URL: https://research.mq.edu.au/en/publications/an-investigation-into-the-in-vitro-metabolic-stability-of-aryl-s

- Anonymous. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific LLC. URL: https://www.jk-sci.com/article_35.html

- Wang, H., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6764506/

- Anonymous. (n.d.). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. Benchchem. URL: https://www.benchchem.com/product/b1129352/issues

- Sharpless, K. B., & Wu, P. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10396001/

- Anonymous. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. ResearchGate. URL: https://www.researchgate.net/publication/352229202_Exploration_of_the_Reactivity_of_Multivalent_Electrophiles_for_Affinity_Labeling_Sulfonyl_Fluoride_as_a_Highly_Efficient_and_Selective_Label

- Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Structural Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7002230/

Sources

- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 18. Sulfonyl Fluorides - Enamine [enamine.net]

- 19. uh-ir.tdl.org [uh-ir.tdl.org]

- 20. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 21. researchgate.net [researchgate.net]

- 22. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry

An In-Depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by Sharpless and coworkers. This powerful reaction joins molecular building blocks with exceptional efficiency and fidelity, utilizing the robust and reliable chemistry of high-valent sulfur fluorides. SuFEx chemistry is characterized by its use of readily available reagents, its insensitivity to water and oxygen, and the remarkable stability of the resulting covalent links. This guide provides an in-depth exploration of the core principles of SuFEx, its mechanistic underpinnings, key reagents and protocols, and its expanding applications in drug discovery, materials science, and bioconjugation.

Introduction: The Genesis of a New Click Reaction

The concept of "click chemistry" revolutionized chemical synthesis by emphasizing reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and exhibit simple reaction conditions with easy product isolation. The archetypal click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), set a high standard. However, the search for new reactions meeting these stringent criteria continued, leading to the development of SuFEx by K. Barry Sharpless and his team in 2014.

SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond. The central principle involves the reaction of a sulfuryl fluoride (-SO2F) group with a silyl-protected phenol or other nucleophile, catalyzed by a fluoride source, to form a highly stable sulfonate (-O-SO2-) or sulfonamide linkage. The reaction's reliability stems from the high kinetic stability of the S-F bond, which can be selectively activated under specific catalytic conditions, and the immense thermodynamic driving force of forming the Si-F bond.

Core Principles and Mechanistic Insights

The SuFEx reaction is not merely a synthetic convenience; it is a mechanistically robust and well-understood process. Its reliability is rooted in the precise control over the reactivity of the sulfuryl fluoride group.

The S-F Bond: A Kinetically Inert Powerhouse

The sulfur(VI) center in a sulfuryl fluoride (R-SO2F) is electrophilic, but the S-F bond itself is remarkably strong and kinetically stable. This stability prevents unwanted side reactions, making the -SO2F group an ideal "latent" reactive partner. It remains dormant in a molecule until a specific catalyst, typically a fluoride ion, activates it for reaction.

Catalytic Activation: The Role of the Fluoride Ion

The key to unlocking the reactivity of the S-F bond is the use of a fluoride source, such as a tetra-alkylammonium fluoride salt (e.g., TBAF) or cesium fluoride (CsF). The mechanism proceeds via a fluoride-catalyzed displacement of a silyl protecting group (commonly -SiMe3 or -Si(t-Bu)Me2) from a phenol or amine.

The generally accepted mechanism involves the following steps:

-

Deprotection: A fluoride ion attacks the silicon atom of the silyl-protected nucleophile (e.g., a silyl ether of a phenol), generating a highly nucleophilic phenoxide or amide anion and a stable fluorosilane (e.g., F-SiMe3).

-

Nucleophilic Attack: The generated anion then attacks the electrophilic sulfur center of the SuFExable partner (R-SO2F).

-

Displacement: The fluoride ion is displaced from the sulfur center, forming the final, highly stable sulfonate or sulfonamide linkage and regenerating the fluoride catalyst, although it is often used in stoichiometric amounts to drive the reaction to completion.

// Reaction Flow F_minus -> Ar_OSiMe3 [label="1. Deprotection"]; Ar_OSiMe3 -> Ar_O_minus; Ar_OSiMe3 -> FSiMe3; Ar_O_minus -> R_SO2F [label="2. Nucleophilic Attack"]; R_SO2F -> R_SO2_OAr [label="3. Displacement"]; Ar_O_minus -> R_SO2_OAr;

// Visual Grouping {rank=same; R_SO2F; Ar_OSiMe3; F_minus;} {rank=same; Ar_O_minus; FSiMe3;} {rank=same; R_SO2_OAr;} } केंद Figure 1: Simplified mechanism of the SuFEx reaction.

Key Reagents in the SuFEx Toolbox

The versatility of SuFEx chemistry is derived from a growing library of modular "SuFExable" hubs and connectors.

Sulfuryl Fluoride (SO2F2): The Progenitor Hub

Sulfuryl fluoride is a colorless, odorless gas that serves as the simplest and most fundamental SuFEx building block. It can react with two equivalents of a silylated phenol to create diaryl sulfate products. Its gaseous nature presents handling challenges, but its high reactivity and ability to connect two identical or different partners make it a powerful tool for creating symmetrical molecules and polymers.

Ethenesulfonyl Fluoride (ESF): A Versatile Connector

Ethenesulfonyl fluoride (CH2=CHSO2F) is a highly valuable SuFEx reagent that acts as a Michael acceptor. It readily reacts with a wide range of nucleophiles (N-, O-, S-, and C-centered) to form stable adducts. This reactivity makes ESF an excellent tool for bioconjugation, allowing for the labeling of proteins and other biomolecules under physiological conditions.

Bifunctional Hubs and Connectors

A key strategy in SuFEx is the use of bifunctional molecules that contain either two -SO2F groups or an -SO2F group and another functional handle. These reagents are critical for polymerization and the synthesis of complex architectures.

| Reagent Name | Structure | Key Application |

| Sulfuryl Fluoride | SO2F2 | Synthesis of diaryl sulfates |

| Ethenesulfonyl Fluoride (ESF) | CH2=CHSO2F | Michael acceptor for bioconjugation |

| 4,4'-Biphenyldisulfonyl Fluoride | FSO2-C6H4-C6H4-SO2F | Polymer synthesis |

| 4-(chlorosulfonyl)phenylsulfonyl fluoride | FSO2-C6H4-SO2Cl | Orthogonal handle for multi-step synthesis |

Experimental Protocols: A Practical Guide